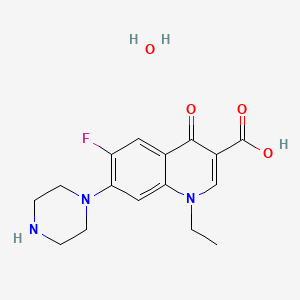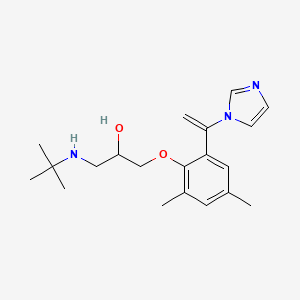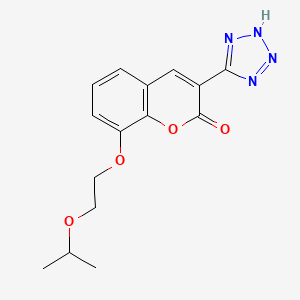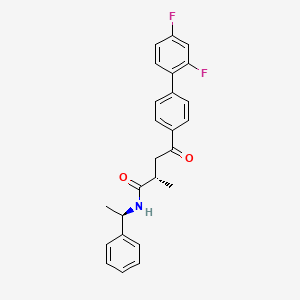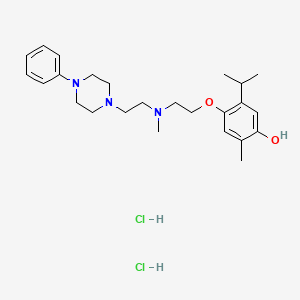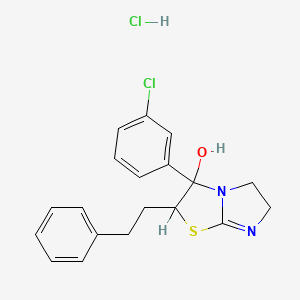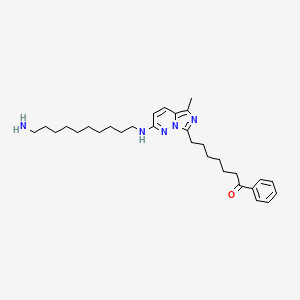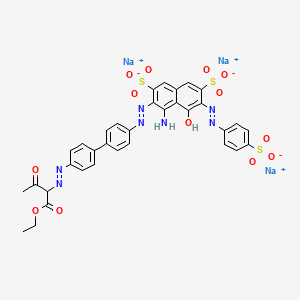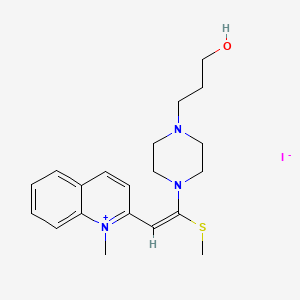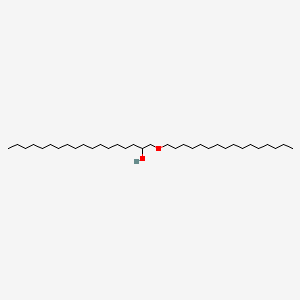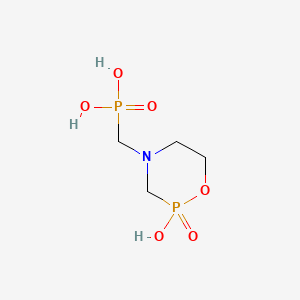
Phosphonic acid, ((tetrahydro-2-hydroxy-2-oxido-4H-1,4,2-oxazaphosphorin-4-yl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, ((tetrahydro-2-hydroxy-2-oxido-4H-1,4,2-oxazaphosphorin-4-yl)methyl)- is a chemical compound with the molecular formula C4H11NO6P2 and a molecular weight of 231.08 g/mol . This compound is known for its unique structure, which includes a phosphonic acid group and an oxazaphosphorinane ring. It is used in various scientific and industrial applications due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, ((tetrahydro-2-hydroxy-2-oxido-4H-1,4,2-oxazaphosphorin-4-yl)methyl)- typically involves the reaction of phosphonic acid derivatives with oxazaphosphorinane precursors. The reaction conditions often include controlled temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under specific conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or distillation to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, ((tetrahydro-2-hydroxy-2-oxido-4H-1,4,2-oxazaphosphorin-4-yl)methyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: It can be reduced under specific conditions to yield different phosphorous-containing products.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction could produce phosphine compounds .
Applications De Recherche Scientifique
Phosphonic acid, ((tetrahydro-2-hydroxy-2-oxido-4H-1,4,2-oxazaphosphorin-4-yl)methyl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Mécanisme D'action
The mechanism of action of phosphonic acid, ((tetrahydro-2-hydroxy-2-oxido-4H-1,4,2-oxazaphosphorin-4-yl)methyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, affecting their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphoric acid: Similar in structure but lacks the oxazaphosphorinane ring.
Phosphonic acid: Similar in structure but does not contain the oxazaphosphorinane ring.
Bisphosphonates: Contain two phosphonic acid groups and are used in medicine for bone-related conditions.
Uniqueness
Phosphonic acid, ((tetrahydro-2-hydroxy-2-oxido-4H-1,4,2-oxazaphosphorin-4-yl)methyl)- is unique due to its combination of a phosphonic acid group and an oxazaphosphorinane ring. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds .
Propriétés
Numéro CAS |
32422-02-9 |
|---|---|
Formule moléculaire |
C4H11NO6P2 |
Poids moléculaire |
231.08 g/mol |
Nom IUPAC |
(2-hydroxy-2-oxo-1,4,2λ5-oxazaphosphinan-4-yl)methylphosphonic acid |
InChI |
InChI=1S/C4H11NO6P2/c6-12(7,8)3-5-1-2-11-13(9,10)4-5/h1-4H2,(H,9,10)(H2,6,7,8) |
Clé InChI |
BFEMYVYZNSBRML-UHFFFAOYSA-N |
SMILES canonique |
C1COP(=O)(CN1CP(=O)(O)O)O |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



